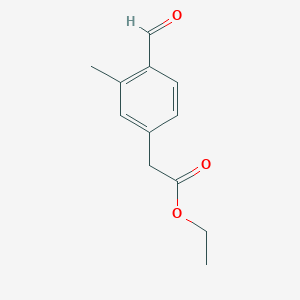

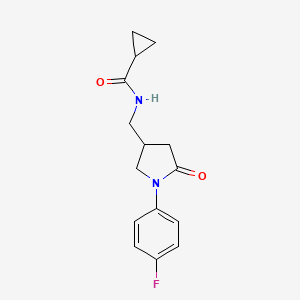

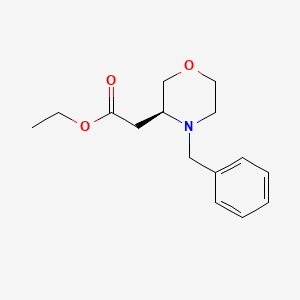

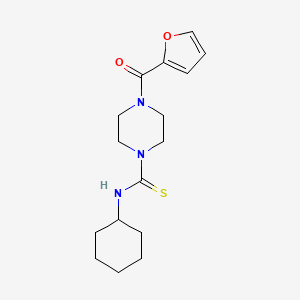

![molecular formula C19H21NO4 B2422356 N-(2-(苯并[d][1,3]二氧杂环-5-氧基)乙基)-4-苯基丁酰胺 CAS No. 1170998-86-3](/img/structure/B2422356.png)

N-(2-(苯并[d][1,3]二氧杂环-5-氧基)乙基)-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

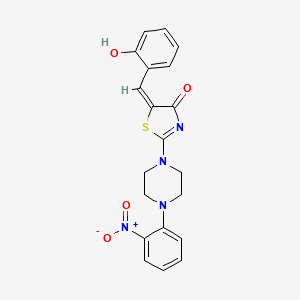

The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide” is an amide derivative with a benzo[d][1,3]dioxol-5-yl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the amide . The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been used in various chemical reactions. For example, benzo[d][1,3]dioxol-5-ylmethylene derivatives have been used for the detection of heavy metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a combination of experimental techniques and computational methods .科学研究应用

Detection of Carcinogenic Lead

The compound has been used in the synthesis of noble ligands for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach. A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Synthesis of Organoselenium Compounds

The compound has been used in the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit. These organoselenium compounds have been explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Anticancer Evaluation

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines. These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Lowering Blood Pressure

Some derivatives of the compound have shown significant results in lowering blood pressure .

未来方向

作用机制

Target of Action

Compounds with similar structures have shown activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

The compound’s molecular weight is 25767 , which is within the optimal range for oral bioavailability.

Result of Action

Compounds with similar structures have been reported to show potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c21-19(8-4-7-15-5-2-1-3-6-15)20-11-12-22-16-9-10-17-18(13-16)24-14-23-17/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQRIVXLEOVYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2422275.png)

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)

![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)

![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)